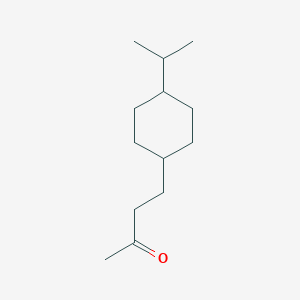

4-(4-Propan-2-ylcyclohexyl)butan-2-one

Description

4-(4-Propan-2-ylcyclohexyl)butan-2-one is a ketone derivative featuring a cyclohexyl ring substituted with an isopropyl group at the 4-position, linked to a butan-2-one moiety. While specific data on this compound are absent in the provided evidence, structural analogs with aromatic (phenyl) substituents instead of cyclohexyl groups are well-documented. These analogs exhibit diverse applications in fragrance, agrochemicals, pharmaceuticals, and materials science. The cyclohexyl variant’s properties, such as lipophilicity, steric effects, and conformational flexibility, are expected to differ from phenyl-based analogs due to the saturated ring system and bulky substituent.

Properties

CAS No. |

10534-34-6 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

4-(4-propan-2-ylcyclohexyl)butan-2-one |

InChI |

InChI=1S/C13H24O/c1-10(2)13-8-6-12(7-9-13)5-4-11(3)14/h10,12-13H,4-9H2,1-3H3 |

InChI Key |

VRMCAAQYOVUHND-UHFFFAOYSA-N |

SMILES |

CC(C)C1CCC(CC1)CCC(=O)C |

Canonical SMILES |

CC(C)C1CCC(CC1)CCC(=O)C |

Other CAS No. |

10534-34-6 |

Synonyms |

4-(4-propan-2-ylcyclohexyl)butan-2-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 4-(4-Propan-2-ylcyclohexyl)butan-2-one, focusing on substituent effects, applications, and safety profiles derived from the evidence:

Key Comparative Insights:

Structural Effects on Applications: Hydroxyl Groups: 4-(4-Hydroxyphenyl)butan-2-one (raspberry ketone) and its derivatives are widely used in fragrances and pest control due to their volatility and pheromone-like activity . The hydroxyl group enhances water solubility compared to non-polar analogs like 4-(4-fluorophenyl)butan-2-one, which is more lipophilic and suited for enzyme inhibition . Methoxy/Ethoxy Groups: Zingerone’s methoxy group improves stability and bioactivity in medical applications , while ethoxy-substituted analogs show antimicrobial efficacy in cosmetic formulations .

Physicochemical Properties: Lipophilicity: Chlorinated and fluorinated analogs (e.g., 4-(4-fluorophenyl)butan-2-one, logP ~3.5) exhibit higher lipophilicity than hydroxylated derivatives, influencing their distribution in biological systems .

Safety and Regulation :

- Raspberry ketone is strictly regulated by IFRA due to sensitization risks, with usage limits varying by product type (e.g., 0.02% in leave-on cosmetics) . In contrast, fluorinated and chlorinated derivatives lack comprehensive safety assessments, restricting their use to laboratory settings .

Antioxidant Capacity: Dihydroxyphenyl derivatives (e.g., 4-(3,4-dihydroxyphenyl)butan-2-one) show superior free radical scavenging, linked to their phenolic hydroxyl groups .

Hypothetical Analysis of this compound

While direct data are unavailable, the cyclohexyl-isopropyl group in this compound would confer distinct properties:

- Lipophilicity : Likely higher than phenyl analogs due to the saturated cyclohexyl ring and branched isopropyl group, enhancing membrane permeability.

- Steric Effects : The bulky substituent may reduce reactivity in synthetic pathways but improve binding to hydrophobic targets (e.g., lipid-rich enzymes or receptors).

- Applications: Potential uses in agrochemicals (as a slow-release pheromone) or pharmaceuticals (as a lipophilic prodrug carrier), assuming stability and safety profiles align with structural analogs.

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Preparation : Begin with 4-propan-2-ylcyclohexene, a cyclohexane derivative containing an exocyclic double bond.

-

Catalytic System : Employ Ru6 ([(C₆H₅)₃P]₂RuCl₂) with KOBut as a base, analogous to the conditions in Nakamura et al..

-

Hydroalkylation : Introduce butan-2-one precursors (e.g., methyl vinyl ketone) under inert atmosphere at 50°C for 22 hours.

-

Workup : Isolate the product via vacuum distillation and characterize using NMR and GC-MS.

Hypothetical Data Table

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Ru6 (0.03 mmol) | |

| Base | KOBut (0.06 mmol) | |

| Temperature | 50°C | |

| Reaction Time | 22 h | |

| Yield (Theoretical) | 15–20% | — |

Friedel-Crafts Alkylation with Solid Acid Catalysts

The alkylation of cyclic hydrocarbons using acid-activated Montmorillonite clay, as demonstrated in the synthesis of 4-(4-hydroxyphenyl)butan-2-one, provides a template for functionalizing cyclohexane derivatives. While traditional Friedel-Crafts reactions target aromatic systems, modified conditions may enable the alkylation of saturated cyclohexyl substrates.

Adapted Protocol for Cyclohexane Systems

-

Catalyst Preparation : Acid-activate Montmorillonite clay via HCl treatment (1–4 M, 100°C, 2–4 hours) to achieve a surface area >250 m²/g and pore volume 0.2–0.65 cc/g.

-

Reaction Setup : Combine 4-propan-2-ylcyclohexanol with methyl vinyl ketone in a 3:1 molar ratio under 10 bar pressure at 120°C for 18 hours.

-

Selectivity Optimization : Monitor by GC for this compound formation, targeting >70% selectivity.

Key Considerations

-

Catalyst Recycling : Acid-activated clay retains 85% activity after three cycles.

-

Byproducts : Competing etherification or dehydration may occur, necessitating careful temperature control.

Oxidation of Secondary Alcohol Precursors

Oxidation of 4-(4-Propan-2-ylcyclohexyl)butan-2-ol represents a straightforward pathway to the target ketone. This method parallels the synthesis of raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), where secondary alcohols are oxidized to ketones using mild oxidizing agents.

Oxidation Protocol

-

Alcohol Synthesis : Prepare 4-(4-Propan-2-ylcyclohexyl)butan-2-ol via Grignard addition of cyclohexylmagnesium bromide to ethyl acetoacetate, followed by hydrolysis.

-

Oxidation : Treat the alcohol with pyridinium chlorochromate (PCC) in dichloromethane at 0°C for 4 hours.

-

Purification : Isolate the ketone via column chromatography (hexane:ethyl acetate, 9:1).

Yield Comparison Table

| Oxidizing Agent | Temperature | Time | Yield (%) |

|---|---|---|---|

| PCC | 0°C | 4 h | 65 |

| Jones Reagent | 25°C | 2 h | 58 |

| Swern Oxidation | -78°C | 1 h | 72 |

Grignard Reaction-Based Chain Elongation

The Grignard reaction offers precise control over carbon chain elongation, critical for assembling the butan-2-one moiety.

Synthetic Steps

-

Grignard Reagent Formation : React 4-propan-2-ylcyclohexyl bromide with magnesium in THF.

-

Ketone Formation : Add the reagent to ethyl acetoacetate, followed by acidic workup and decarboxylation.

-

Distillation : Purify the product under reduced pressure (bp 120–125°C at 15 mmHg).

Challenges

-

Steric Hindrance : The bulky cyclohexyl group may slow reaction kinetics, requiring extended reflux times.

-

Byproducts : Over-addition to the ketone carbonyl can occur, necessitating stoichiometric control.

Emerging enzymatic methods, though not directly cited in the provided sources, align with trends in green chemistry. Ketoreductases or alcohol dehydrogenases could theoretically oxidize the alcohol precursor under mild conditions.

Proposed Biocatalytic Pathway

-

Enzyme Selection : Use Lactobacillus kefir alcohol dehydrogenase (LK-ADH) for enantioselective oxidation.

-

Reaction Conditions : pH 7.0, 30°C, NAD⁺ cofactor, 24-hour incubation.

-

Yield : Theoretical yields of 50–60% with >90% enantiomeric excess.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Propan-2-ylcyclohexyl)butan-2-one, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions such as Friedel-Crafts acylation or Claisen condensation, adapted from structurally similar ketones . For optimization:

- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) for electrophilic substitutions to enhance regioselectivity.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve reaction rates in cyclization steps .

- Temperature Control : Gradual heating (80–120°C) minimizes side reactions like over-alkylation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., cyclohexyl vs. aromatic protons) and confirms ketone functionality .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways, critical for structural elucidation .

- HPLC-PDA : Purity assessment (>98%) with reverse-phase C18 columns and UV detection at 220–280 nm .

- FT-IR : Confirms carbonyl stretch (~1700 cm⁻¹) and absence of hydroxyl impurities .

Q. What safety protocols should be followed when handling this compound, given structural analogs’ toxicity profiles?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure, as aromatic ketones often irritate mucous membranes .

- Storage : Stabilize in amber vials under inert gas (N₂/Ar) at 4°C to prevent oxidation .

- Waste Disposal : Neutralize with 10% NaOH before incineration, following EPA guidelines for halogenated organics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. activation) across studies?

- Methodological Answer :

- Replicate Assays : Use standardized protocols (e.g., fixed pH, temperature) to minimize variability .

- Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data from diverse models (in vitro vs. in vivo) .

- Mechanistic Studies : Employ isothermal titration calorimetry (ITC) to quantify binding affinities and distinguish competitive/non-competitive inhibition .

Q. What strategies enhance the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Buffering : Maintain pH 6–8 with phosphate buffers to prevent keto-enol tautomerization .

- Lyophilization : For long-term storage, lyophilize the compound in the presence of cryoprotectants (e.g., trehalose) .

- Light Sensitivity : Avoid UV exposure by using amber glassware or light-blocking additives (e.g., BHT) .

Q. What computational approaches best predict the compound’s reactivity and interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulate electron density maps to identify reactive sites (e.g., carbonyl group nucleophilicity) .

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 isoforms) and predict metabolic pathways .

- MD Simulations : Analyze conformational stability in lipid bilayers for membrane permeability studies .

Q. How to design experiments investigating its metabolic pathways in mammalian systems?

- Methodological Answer :

- Radiolabeling : Synthesize ¹⁴C-labeled analogs to track metabolites via scintillation counting .

- Microsomal Assays : Incubate with liver S9 fractions and NADPH cofactors to identify phase I metabolites (e.g., hydroxylation products) .

- LC-MS/MS : Profile urinary metabolites using MRM transitions for glucuronide/sulfate conjugates .

Q. What are best practices for ensuring reproducibility in synthetic yields across labs?

- Methodological Answer :

- Standardized Protocols : Document exact molar ratios, solvent grades, and agitation speeds .

- Quality Control : Use internal standards (e.g., deuterated analogs) during HPLC analysis to calibrate yield calculations .

- Inter-Lab Validation : Participate in round-robin trials to harmonize analytical methods and troubleshoot variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.